![molecular formula C16H18ClNO2S B2538623 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034540-38-8](/img/structure/B2538623.png)
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
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Description
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide, also known as THPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPB is a benzamide derivative that has a chlorine atom and a thiophene ring attached to its molecular structure.
Scientific Research Applications
- Anti-Cancer Properties Studies have demonstrated that THPB can decrease cell viability and induce apoptosis in cancer cells. Additionally, it inhibits the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
- THPB derivatives have shown inhibitory effects against various microorganisms. For instance, compound 12 exhibited significant activity against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus . This suggests its potential as an antimicrobial agent.
Antimicrobial Activity
Anti-HIV Activity
properties
IUPAC Name |
3-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-14-4-1-3-13(11-14)16(20)18-8-6-12(7-9-19)15-5-2-10-21-15/h1-5,10-12,19H,6-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTLFGYRGRAQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide |
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